Boc-DL-Ser(Me)-OH.DCHA
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Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound that belongs to the class of tert-butoxycarbonyl (Boc) derivatives of amino acids. This compound is often used in organic synthesis and peptide chemistry due to its protective group properties, which help in the selective modification of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate typically involves the reaction of dicyclohexylamine with (S)-2-amino-3-methoxypropanoic acid in the presence of tert-butoxycarbonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Boc group can be reduced under specific conditions to yield the free amine.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid are often used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include free amines, aldehydes, acids, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a protective group in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate primarily involves its role as a protective group. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-ethoxypropanoate
Uniqueness
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is unique due to the presence of the methoxy group, which can undergo specific reactions that other similar compounds with different substituents may not. This makes it a valuable compound in synthetic organic chemistry for creating diverse molecular structures .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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